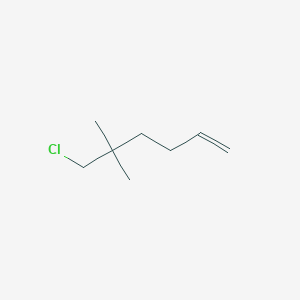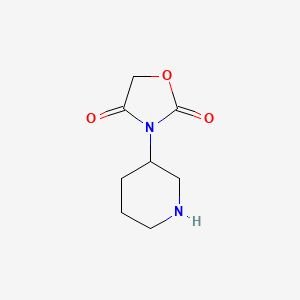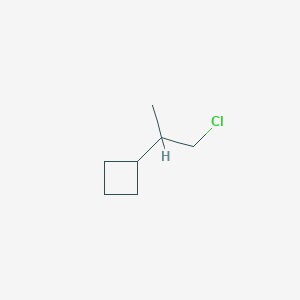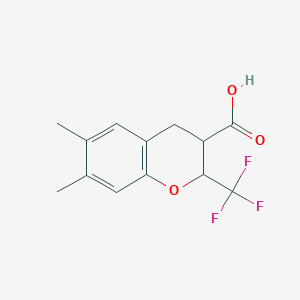
6-Chloro-5,5-dimethylhex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5,5-dimethylhex-1-ene is an organic compound with the molecular formula C8H15Cl It is a chlorinated derivative of hexene, characterized by the presence of a chlorine atom at the sixth position and two methyl groups at the fifth position of the hexene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,5-dimethylhex-1-ene typically involves the chlorination of 5,5-dimethylhex-1-ene. One common method is the addition of chlorine gas to 5,5-dimethylhex-1-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large reactors where 5,5-dimethylhex-1-ene and chlorine gas are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5,5-dimethylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 5,5-dimethylhex-1-en-6-ol.
Addition Reactions: The double bond in the hexene chain can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Addition Reactions: Reagents such as bromine or hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: 5,5-Dimethylhex-1-en-6-ol
Addition: 6,6-Dibromo-5,5-dimethylhexane
Oxidation: 5,5-Dimethylhexanoic acid
Applications De Recherche Scientifique
6-Chloro-5,5-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 6-Chloro-5,5-dimethylhex-1-ene involves its interaction with various molecular targets. The chlorine atom and the double bond in the hexene chain make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact pathways and molecular targets depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethylhex-1-ene: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Bromo-5,5-dimethylhex-1-ene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
5,5-Dimethylhex-2-ene: The position of the double bond is different, affecting its chemical behavior.
Uniqueness
6-Chloro-5,5-dimethylhex-1-ene is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination makes it highly versatile in chemical reactions, allowing it to be used in a wide range of applications. Its reactivity and the ability to undergo various transformations make it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C8H15Cl |
|---|---|
Poids moléculaire |
146.66 g/mol |
Nom IUPAC |
6-chloro-5,5-dimethylhex-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3 |
Clé InChI |
LHVNNDODVUCCRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)

![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)



![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
